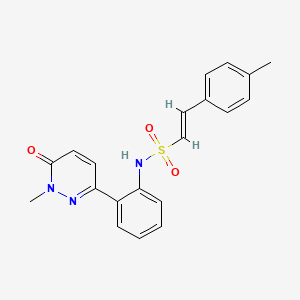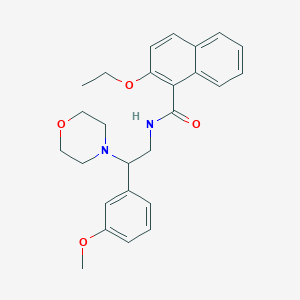![molecular formula C16H20ClN3O4 B3005598 1-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]piperidine-4-carboxamide CAS No. 1903348-84-4](/img/structure/B3005598.png)
1-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]piperidine-4-carboxamide is a complex organic compound with a unique structure that includes a pyridine ring substituted with a chloro group and an oxolan-3-yloxy group, as well as a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]piperidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of reactions involving the condensation of appropriate starting materials, followed by chlorination to introduce the chloro group at the desired position.
Introduction of the Oxolan-3-yloxy Group: The oxolan-3-yloxy group can be introduced via an etherification reaction, where an appropriate oxolane derivative is reacted with the pyridine ring.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving the appropriate precursors.
Coupling Reactions: The final step involves coupling the pyridine and piperidine rings through an amide bond formation reaction, typically using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under appropriate conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or modify functional groups, such as reducing the chloro group to a hydrogen atom.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles for substitution reactions include amines, thiols, and alkoxides.
Coupling Reactions: Common reagents for coupling reactions include palladium catalysts and boronic acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may introduce hydroxyl or carbonyl groups, while substitution reactions may replace the chloro group with an amine or alkoxy group.
Scientific Research Applications
1-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]piperidine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Medicine: The compound may have potential therapeutic applications, such as acting as a drug candidate for treating certain diseases.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, as well as in the production of fine chemicals.
Mechanism of Action
The mechanism of action of 1-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism of action would depend on the specific application and target of the compound.
Comparison with Similar Compounds
1-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]piperidine-4-carboxamide can be compared with other similar compounds, such as:
5-chloro-6-(oxolan-3-yloxy)pyridine-3-carboxylic acid: This compound shares a similar pyridine ring structure but lacks the piperidine ring and amide bond.
6-(oxolan-3-yloxy)pyridine-3-carboxylic acid: This compound lacks both the chloro group and the piperidine ring.
Piperidine-4-carboxamide: This compound lacks the pyridine ring and oxolan-3-yloxy group.
The uniqueness of this compound lies in its combination of functional groups and ring structures, which confer specific chemical and biological properties that may not be present in the similar compounds listed above.
Properties
IUPAC Name |
1-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O4/c17-13-7-11(8-19-15(13)24-12-3-6-23-9-12)16(22)20-4-1-10(2-5-20)14(18)21/h7-8,10,12H,1-6,9H2,(H2,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJKSIFBEBJHMCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CC(=C(N=C2)OC3CCOC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3005515.png)
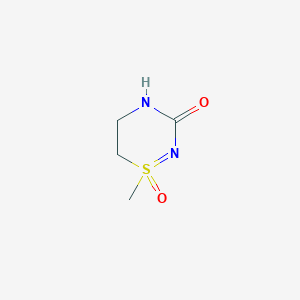
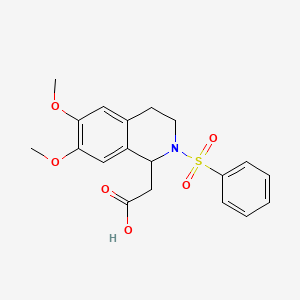
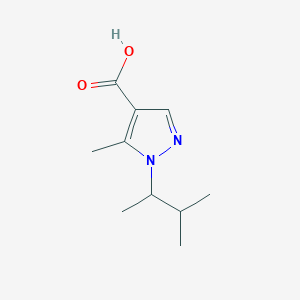
![3-methyl-N-(2-methyl-5-nitrophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3005521.png)

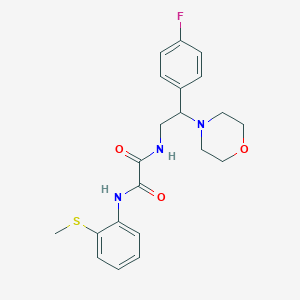
![5-bromo-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)thiophene-2-carboxamide](/img/structure/B3005531.png)

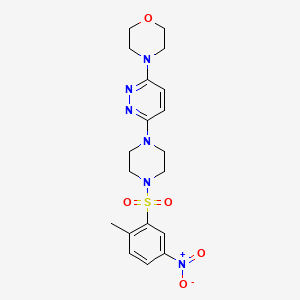
![N-(6-chlorobenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B3005534.png)
![3-(2-Chlorophenyl)-5-[1-(3,4-difluorobenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B3005535.png)
